molecular formula C4H3BrN2O2S B1331444 5-Bromo-3-methyl-4-nitro-1,2-thiazole CAS No. 35610-98-1

5-Bromo-3-methyl-4-nitro-1,2-thiazole

Cat. No. B1331444
Key on ui cas rn: 35610-98-1
M. Wt: 223.05 g/mol
InChI Key: LISJYXUDWOEKBJ-UHFFFAOYSA-N
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Patent
US08957078B2

Procedure details

A mixture of 5-bromo-3-methyl-4-nitro-isothiazole (200 mg, 0.8967 mmol), (1,3-dioxoisoindolin-2-yl)potassium (174.4 mg, 0.9415 mmol) in dry DMF (2 mL) was stirred at RT overnight. The mixture was quenched by the addition of methanol, stirred at RT for 1 h, then the reaction mixture was concentrated in vacuo. The residue was triturated in a small volume of dry MeOH. The precipitate was collected by filtration and dried in vacuo, yielding methyl 2-((3-methyl-4-nitroisothiazol-5-yl)carbamoyl)benzoate as a pale yellow solid. (165 mg, 57%) MS (ES+) 322.1.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
174.4 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:6][N:5]=[C:4]([CH3:7])[C:3]=1[N+:8]([O-:10])=[O:9].[O:11]=[C:12]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:14](=[O:21])[N:13]1[K].CN([CH:26]=[O:27])C>>[CH3:7][C:4]1[C:3]([N+:8]([O-:10])=[O:9])=[C:2]([NH:13][C:14]([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:20]=2[C:12]([O:27][CH3:26])=[O:11])=[O:21])[S:6][N:5]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC1=C(C(=NS1)C)[N+](=O)[O-]
Name
Quantity
174.4 mg
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=O)[K]
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched by the addition of methanol
STIRRING
Type
STIRRING
Details
stirred at RT for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated in a small volume of dry MeOH
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=NSC(=C1[N+](=O)[O-])NC(=O)C1=C(C(=O)OC)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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